molecular formula C9H11NO B13481747 2-Tert-butyl-5-ethynyl-1,3-oxazole

2-Tert-butyl-5-ethynyl-1,3-oxazole

Cat. No.: B13481747
M. Wt: 149.19 g/mol
InChI Key: IVLCHODUKWSBBV-UHFFFAOYSA-N
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Description

2-Tert-butyl-5-ethynyl-1,3-oxazole is a heterocyclic compound featuring a five-membered ring with an oxygen and nitrogen atom at positions 1 and 3, respectively. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-5-ethynyl-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tert-butyl acetylene with an oxazole derivative in the presence of a suitable catalyst . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to moderate heating.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-5-ethynyl-1,3-oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides . Reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions include various substituted oxazoles, which can exhibit different biological and chemical properties .

Mechanism of Action

The mechanism of action of 2-Tert-butyl-5-ethynyl-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed.

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

2-tert-butyl-5-ethynyl-1,3-oxazole

InChI

InChI=1S/C9H11NO/c1-5-7-6-10-8(11-7)9(2,3)4/h1,6H,2-4H3

InChI Key

IVLCHODUKWSBBV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC=C(O1)C#C

Origin of Product

United States

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